L-10-Camphorsulfonic acid ammonium salt
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Overview
Description
L-10-Camphorsulfonic acid ammonium salt is an organosulfur compound derived from camphor. It is a colorless solid at room temperature and is soluble in water and various organic solvents. This compound is known for its strong acidic properties and is widely used in organic synthesis and as a resolving agent for chiral amines and other cations .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-10-Camphorsulfonic acid ammonium salt can be synthesized through the sulfonation of camphor using sulfuric acid and acetic anhydride. The reaction involves the following steps :
- Dissolve camphor in acetic anhydride.
- Add sulfuric acid dropwise while maintaining the reaction temperature at 44-45°C for 48 hours.
- Cool the reaction mixture to 6-7°C to induce crystallization.
- Filter and wash the crystals with a small amount of acetic acid.
- Dry the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-10-Camphorsulfonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfur compounds, and substituted camphor derivatives .
Scientific Research Applications
L-10-Camphorsulfonic acid ammonium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-10-Camphorsulfonic acid ammonium salt involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can undergo a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Comparison with Similar Compounds
L-10-Camphorsulfonic acid ammonium salt can be compared with other similar compounds such as:
D-Camphorsulfonic acid ammonium salt: An optical isomer with similar properties but different chirality.
Racemic Camphorsulfonic acid ammonium salt: A mixture of both enantiomers, used in different applications.
Trimetaphan camsilate: A pharmaceutical formulation used in medical applications.
This compound is unique due to its specific chirality and strong acidic properties, making it highly effective in resolving chiral compounds and in various industrial applications .
Properties
IUPAC Name |
azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMZBRWRXFAITF-YZUKSGEXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14888-09-6 |
Source
|
Record name | Ammonium camphorsulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14888-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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